molecular formula C18H23Cl2NO3S B2362427 N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide CAS No. 681852-16-4

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2362427
CAS No.: 681852-16-4
M. Wt: 404.35
InChI Key: WPYSKAVSGZNRHO-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is a compound that combines the structural features of adamantane and benzene sulfonamide Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzene sulfonamide is a functional group commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide typically involves the reaction of adamantane derivatives with benzene sulfonamide derivatives. One common method is the alkylation of adamantane with a suitable benzene sulfonamide precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity to its targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[(adamantan-1-yl)methyl]-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.

    N-[(adamantan-1-yl)methyl]-4-methoxybenzene-1-sulfonamide: Lacks the dichloro substitution on the benzene ring.

    N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzene-1-sulfonamide: Lacks the methoxy group on the benzene ring.

Uniqueness

N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both adamantane and benzene sulfonamide moieties allows for diverse applications and interactions with various molecular targets .

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO3S/c1-24-16-5-15(20)17(6-14(16)19)25(22,23)21-10-18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,11-13,21H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYSKAVSGZNRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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